N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
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Description
N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Quinazolinone derivatives have been synthesized through various methods, demonstrating the chemical versatility and potential for modification of these compounds. For instance, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones from anthranilamide and isocyanates illustrates a method for creating fused heterocycles, which could be relevant for the design of compounds with specific biological activities (J. Chern et al., 1988). This methodology highlights the potential for generating diverse quinazolinone-based scaffolds, possibly including derivatives similar to the compound of interest.
Biological Activities
Quinazolinone derivatives exhibit a range of biological activities, which makes them attractive targets for drug development. For example, synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone demonstrated promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (N. Patel et al., 2010). Another study reported the synthesis of novel quinazolinone derivatives as diuretic agents, emphasizing the compound's utility in addressing conditions requiring diuresis (Azza R. Maarouf et al., 2004). These findings underscore the broad therapeutic potential of quinazolinone derivatives in treating infectious diseases and other conditions.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c23-15-7-5-14(6-8-15)12-24-20(27)4-2-1-3-9-26-21(28)16-10-18-19(30-13-29-18)11-17(16)25-22(26)31/h5-8,10-11H,1-4,9,12-13H2,(H,24,27)(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPSLYSZQMGIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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